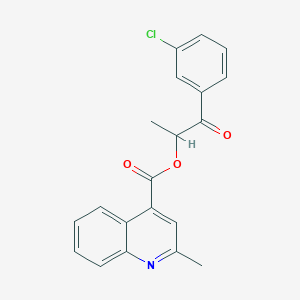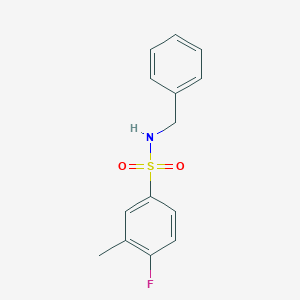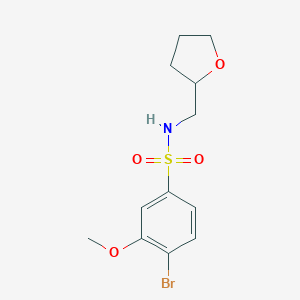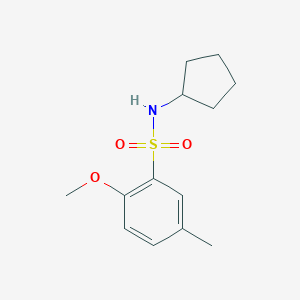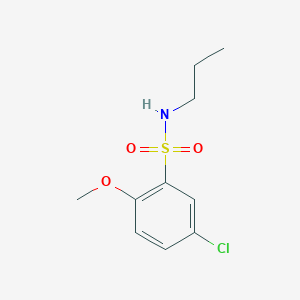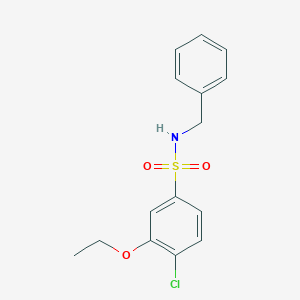
2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl 4-fluorobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl 4-fluorobenzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized using specific methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. In
科学的研究の応用
2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl 4-fluorobenzoate has potential applications in various fields of scientific research. It has been studied for its antimicrobial properties, as it has shown promising results against various bacterial and fungal strains. Additionally, it has been investigated for its potential use in cancer therapy, as it has shown cytotoxic effects on cancer cells. Furthermore, it has been studied for its ability to inhibit certain enzymes, which could have implications in drug discovery.
作用機序
The mechanism of action of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl 4-fluorobenzoate is not fully understood. However, studies have suggested that it may act by disrupting the cell membrane of microorganisms, leading to their death. Additionally, it may induce apoptosis in cancer cells by activating certain pathways. Furthermore, it may inhibit enzymes by binding to their active sites, preventing their normal function.
Biochemical and Physiological Effects:
Studies have shown that 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl 4-fluorobenzoate has several biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and fungal strains, indicating its potential as an antimicrobial agent. Additionally, it has been shown to induce apoptosis in cancer cells, indicating its potential as a cancer therapy. Furthermore, it has been shown to inhibit certain enzymes, which could have implications in drug discovery.
実験室実験の利点と制限
One of the main advantages of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl 4-fluorobenzoate for lab experiments is its potential as an antimicrobial agent. It has shown promising results against various bacterial and fungal strains, making it a potential candidate for further investigation. Additionally, its cytotoxic effects on cancer cells make it a potential candidate for cancer therapy. However, one of the limitations of this compound is its potential toxicity, which could limit its use in certain experiments.
将来の方向性
There are several future directions for research on 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl 4-fluorobenzoate. One direction is to further investigate its antimicrobial properties, particularly its potential use in treating antibiotic-resistant strains. Another direction is to explore its potential as a cancer therapy, particularly in combination with other drugs. Additionally, further research could be done to elucidate its mechanism of action and to identify potential targets for drug discovery. Finally, future research could investigate the potential toxicity of this compound, which could have implications for its use in various experiments.
Conclusion:
In conclusion, 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl 4-fluorobenzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied. Further research on this compound could lead to new discoveries in antimicrobial agents, cancer therapy, and drug discovery.
合成法
The synthesis of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl 4-fluorobenzoate involves several steps, including the reaction between 2-methyl-5-nitroimidazole and ethyl 4-fluorobenzoate in the presence of a base catalyst. This reaction results in the formation of an intermediate product, which is then treated with an acid catalyst to obtain the final product. The synthesis method has been optimized to obtain high yields and purity of the compound.
特性
IUPAC Name |
2-(2-methyl-5-nitroimidazol-1-yl)ethyl 4-fluorobenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN3O4/c1-9-15-8-12(17(19)20)16(9)6-7-21-13(18)10-2-4-11(14)5-3-10/h2-5,8H,6-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPUGMOOCRUVYDO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1CCOC(=O)C2=CC=C(C=C2)F)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl 4-fluorobenzoate | |
Q & A
Q1: What is known about the structure of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl 4-fluorobenzoate?
A1: The research paper primarily focuses on the crystal structure of the compound. Key structural details include:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3,4-Dimethylanilino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B500418.png)
![2-[(2,4-Dimethylanilino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B500420.png)

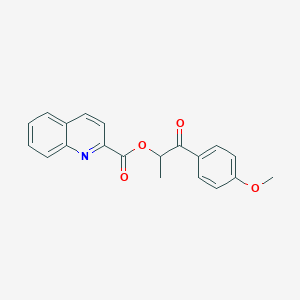
![4-Oxo-4-[2-(trifluoromethyl)anilino]butanoic acid](/img/structure/B500423.png)
![2-{[(2,4,5-Trimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B500424.png)

![2-[(2-methylphenyl)carbamoyl]cyclohexane-1-carboxylic Acid](/img/structure/B500426.png)
